2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid

Catalog No.
S779701
CAS No.
294669-00-4
M.F
C6H11NO5S
M. Wt
209.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic a...

CAS Number

294669-00-4

Product Name

2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid

IUPAC Name

2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid

Molecular Formula

C6H11NO5S

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)

InChI Key

STVZCHIOQLIKAY-UHFFFAOYSA-N

SMILES

C1C(C(CS1(=O)=O)O)NCC(=O)O

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCC(=O)O
2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid, also known as HTA or thioglycolic acid (TGA), is a compound that is commonly used in various fields of research and industry. The compound is a colorless liquid with a pungent odor and is soluble in water and ethanol. Its primary use is as a precursor in the production of mercaptoacetic acid (MAA) and is also used in the synthesis of various surfactants, cosmetics, and pharmaceuticals.
The chemical formula for 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid is C4H6O4S2. The compound has a molecular weight of 178.221 g/mol, a melting point of -18 °C, and a boiling point of 125-126 °C. It has a density of 1.628 g/cm^3 and is highly corrosive and flammable. The compound is unstable in alkaline conditions and can decompose when heated.
The synthesis of 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid involves the reaction of hydrogen sulfide with chloroacetic acid. The resulting intermediate is then hydrolyzed to form the final product. The compound can be characterized using various techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
There are various analytical methods used for the detection and quantification of 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods can determine the purity and concentration of the compound in various samples.
2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid has various biological properties, including antioxidant and antimicrobial activity. Studies have shown that the compound has potential in the treatment of various diseases such as Alzheimer's and Parkinson's disease due to its ability to scavenge free radicals.
The compound is highly corrosive and can cause skin and eye irritation upon contact. Ingestion or inhalation can cause serious harm and has been shown to be toxic in animal studies. Therefore, precautions must be taken when handling this compound in scientific experiments.
2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid has various applications in scientific experiments such as the synthesis of surfactants, cosmetics, and pharmaceuticals. The compound is also used in the production of mercaptoacetic acid, used in the separation of minerals and ores.
Research on 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid is ongoing, with studies focusing on its potential as an antioxidant and antimicrobial agent. Researchers are also exploring its use in the treatment of various diseases and in the development of new pharmaceuticals.
2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid has potential implications in various fields of research and industry. Its use in the production of surfactants, cosmetics, and pharmaceuticals makes it an essential compound in these industries. Its potential as an antioxidant and antimicrobial agent has implications in the fields of medicine and biotechnology.
Although 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid has various applications, there are limitations to its use due to its toxicity and instability in alkaline conditions. Future research should focus on finding ways to minimize its toxicity and developing stable derivatives for its use in various fields.
1. Developing stable derivatives of 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid for its use in various fields.
2. Studying the compound's potential as an antitumor agent.
3. Exploring its use in the development of new pharmaceuticals.
4. Investigating its application in the food and agriculture industry.
5. Assessing its potential as a biofuel additive.
6. Studying the toxicological effects of the compound in long-term exposure.
7. Exploring its ability to enhance oil recovery in the petroleum industry.
8. Investigating its use in the production of adhesives and coatings.

XLogP3

-4.3

Dates

Modify: 2023-08-15

Explore Compound Types